![molecular formula C10H12O5S B1585582 5-(Ethylsulfonyl)-2-methoxybenzoic acid CAS No. 4840-63-5](/img/structure/B1585582.png)
5-(Ethylsulfonyl)-2-methoxybenzoic acid
Overview
Description
5-(Ethylsulfonyl)-2-methoxyaniline is part of the structure in 131 compounds possessing different biological activities . In most cases, they have antitumor properties .
Synthesis Analysis
A convenient synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline has been developed starting from commercially available 4-methoxybenzene-1-sulfonyl chloride in four steps with a 59% overall yield .
Chemical Reactions Analysis
5-(Ethylsulfonyl)-2-methoxyaniline is an extremely versatile molecule used in the preparation of a number of different compounds with biological activities targeting kinases .
Scientific Research Applications
Preparation of Compounds Targeting Kinases
5-Ethylsulfonyl-2-methoxyaniline is used in the preparation of a number of different compounds with biological activities targeting kinases . These include several VEGFR2 inhibitors and a CLK inhibitor .
Preparation of Antimalarials
Closely related sulfone analogues of 5-ethylsulfonyl-2-methoxyaniline have been used in the preparation of antimalarials .
Preparation of Muscarinic M1 Agonists
These analogues have also been used in the preparation of muscarinic M1 agonists . These agonists are potential treatments for Alzheimer’s disease and schizophrenia.
Preparation of Topoisomerase Inhibitors
Topoisomerase inhibitors, which are potential anticancer agents, have also been synthesized using these analogues .
Preparation of Utrophin Upregulators
Utrophin upregulators, potential treatments for Duchenne muscular dystrophy, have also been prepared using these analogues .
Preparation of VEGFR2 Inhibitors
The structure of 5-Ethylsulfonyl-2-methoxyaniline represents a fragment for several powerful inhibitors of VEGFR2, a key angiogenic receptor . Antiangiogenic inhibitors slow down or stop new blood-vessel formation from pre-existing vasculature .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethylsulfonyl-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFYWQQYIJTQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964063 | |
Record name | 5-(Ethanesulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylsulfonyl)-2-methoxybenzoic acid | |
CAS RN |
4840-63-5 | |
Record name | 5-(Ethylsulfonyl)-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4840-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethylsulphonyl)-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Ethanesulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(ethylsulphonyl)-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(ethylsulfonyl)-2-methoxybenzoic acid in pharmaceutical research?
A1: 5-(Ethylsulfonyl)-2-methoxybenzoic acid is a key intermediate in the synthesis of amisulpride []. Amisulpride is an atypical antipsychotic medication used to treat schizophrenia and acute psychotic states. Understanding the synthesis and properties of this intermediate is crucial for the efficient and cost-effective production of amisulpride.
Q2: How is 5-(ethylsulfonyl)-2-methoxybenzoic acid synthesized?
A2: The synthesis of 5-(ethylsulfonyl)-2-methoxybenzoic acid involves multiple steps, starting from either amino salicylic acid [] or 4-amino-2-hydroxybenzoic acid []. Key reactions include:
Q3: How is the structure of 5-(ethylsulfonyl)-2-methoxybenzoic acid confirmed?
A3: The synthesized 5-(ethylsulfonyl)-2-methoxybenzoic acid and its intermediates are characterized using spectroscopic techniques:
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